N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a triazolopyrimidine moiety linked to a xanthene carboxamide structure
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase to the S phase, and its inhibition can lead to cell cycle arrest .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction inhibits the enzymatic activity of CDK2, leading to changes in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This leads to cell cycle arrest, which can result in apoptosis, or programmed cell death . Therefore, the compound’s action can have significant downstream effects on cell proliferation and survival.
Pharmacokinetics
It is noted that in silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These properties can influence the compound’s Absorption, Distribution, Metabolism, Excretion (ADME), and its bioavailability.
Result of Action
The compound’s action results in significant inhibition of cell growth in various cell lines . Specifically, it has been shown to have superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It also induces significant alterations in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the triazolopyrimidine ring through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation . This method is catalyst-free and eco-friendly, yielding the desired product in good-to-excellent yields.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the microwave-assisted synthesis method. This approach is advantageous due to its efficiency, reduced reaction times, and minimal use of hazardous reagents. The process can be optimized for large-scale production by adjusting reaction parameters such as temperature, time, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in targeting kinases.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target CDKs and have shown similar anticancer activities.
1,2,4-Triazolo[1,5-a]pyridines: Known for their broad range of biological activities, including enzyme inhibition and antimicrobial properties.
Uniqueness
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide is unique due to its dual functional groups, which provide versatility in chemical modifications and potential for diverse biological activities. Its xanthene moiety also contributes to its distinct photophysical properties, making it useful in fluorescence-based applications.
Properties
IUPAC Name |
N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c28-21(23-11-5-6-15-12-24-22-25-14-26-27(22)13-15)20-16-7-1-3-9-18(16)29-19-10-4-2-8-17(19)20/h1-4,7-10,12-14,20H,5-6,11H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLNANYBJDSUOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCCC4=CN5C(=NC=N5)N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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